

Thiazole-5-d: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: Thiazole-5-d

CAS No.: 14770-30-0

Cat. No.: B12646205

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Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Thiazole-5-d (5-deuteriothiazole) is a stable isotopologue of the heterocyclic compound thiazole, characterized by the selective substitution of the hydrogen atom at the carbon-5 position with deuterium (

H). This specific modification is of high value in medicinal chemistry for deuterium kinetic isotope effect (DKIE) studies, where it serves to stabilize the thiazole ring against oxidative metabolism without altering the steric or electronic profile of the pharmacophore.

This guide provides a definitive technical analysis of **Thiazole-5-d**, covering its structural dynamics, validated synthesis protocols, spectroscopic signatures, and its critical role in optimizing drug half-life (

).

Structural Characterization & Physicochemical Properties[1][2]

The thiazole ring is a planar, aromatic system containing sulfur and nitrogen. The introduction of deuterium at C5 induces subtle but measurable changes in the vibrational frequency of the C-D bond compared to C-H, primarily due to the greater reduced mass of the C-D system.

Chemical Structure[2]

- IUPAC Name: 5-deuteriothiazole
- Molecular Formula: C
H
DNS
- Molecular Weight: 86.13 g/mol (vs. 85.13 g/mol for protio-thiazole)
- CAS Number: 33283-38-0 (Generic for deuterated thiazoles; specific isotopologues often custom synthesized)

Comparative Physicochemical Data

While bulk properties like boiling point remain largely unchanged, the isotopic substitution significantly impacts bond energetics.

Property	Thiazole (Protio)	Thiazole-5-d (Deuterio)	Impact of Deuteration
Boiling Point	117–118 °C	~117 °C	Negligible
Density	1.20 g/mL	~1.21 g/mL	Slight increase due to mass
C5-H/D Bond Energy	~98 kcal/mol	~100 kcal/mol	+1.2 to 1.5 kcal/mol (Primary KIE source)
C5 Acidity ()	~29 (est.)	~29.5	Minor thermodynamic shift
Dipole Moment	1.61 D	~1.60 D	Negligible electronic perturbation

Synthesis & Production Methodologies

Obtaining high-isotopic-purity **Thiazole-5-d** requires bypassing the thermodynamic acidity of the C2 position. Direct base-catalyzed exchange (

/Base) preferentially deuterates C2 (

~29) before C5. Therefore, Lithium-Halogen Exchange is the industry-standard protocol for regioselective C5 deuteration.

Protocol: Cryogenic Lithium-Halogen Exchange

This method utilizes kinetic control to generate the unstable 5-lithiothiazole intermediate, which is immediately quenched with deuterium oxide.

Reagents:

- Substrate: 5-Bromothiazole[1]
- Lithiation Agent: n-Butyllithium (n-BuLi), 1.6M in hexanes
- Solvent: Anhydrous Diethyl Ether (

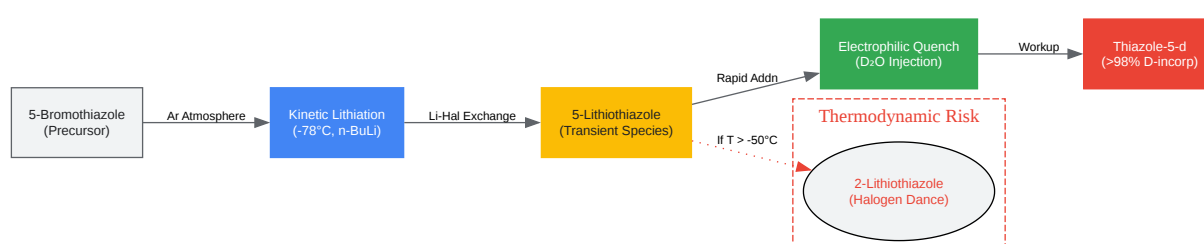
) or THF

- Quench: Deuterium Oxide (, >99.9% D)

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Charge with 5-bromothiazole (1.0 eq) and anhydrous .
- Cooling: Lower temperature to -78°C using a dry ice/acetone bath. Critical: Temperature must be maintained to prevent "Halogen Dance" migration of Lithium to the C2 position.
- Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Stir at -78°C for 30 minutes. The solution typically turns yellow/orange, indicating the formation of 5-lithiothiazole.
- Quench: Rapidly inject (5.0 eq) into the reaction mixture while still at -78°C .
- Workup: Allow to warm to room temperature. Extract with ether, wash with brine, dry over , and concentrate carefully (product is volatile).

Synthesis Pathway Diagram



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Figure 1: Regioselective synthesis pathway for **Thiazole-5-d** via cryogenic lithium-halogen exchange.

Spectroscopic Analysis & Validation

Verification of **Thiazole-5-d** relies on the disappearance of the C5 proton signal and the simplification of coupling patterns in Nuclear Magnetic Resonance (NMR).

H NMR Signature (CDCl₃, 400 MHz)

In the protio-thiazole spectrum, H4 and H5 appear as doublets due to vicinal coupling (Hz). In **Thiazole-5-d**, this coupling is ablated.

Position	Protio-Thiazole Shift ()	Protio Multiplicity	Thiazole-5-d Shift ()	Thiazole-5-d Multiplicity
H2	8.88 ppm	Broad Singlet	8.88 ppm	Broad Singlet
H4	7.98 ppm	Doublet (Hz)	7.98 ppm	Singlet (Coupling Lost)
H5	7.42 ppm	Doublet (Hz)	Silent	N/A

Mass Spectrometry (MS)

- Protio Parent Ion: m/z 85
- Deuterio Parent Ion: m/z 86
- Validation: A shift of +1 m/z unit with >98% abundance relative to the M+0 peak confirms successful deuteration.

Applications in Drug Development[4][5]

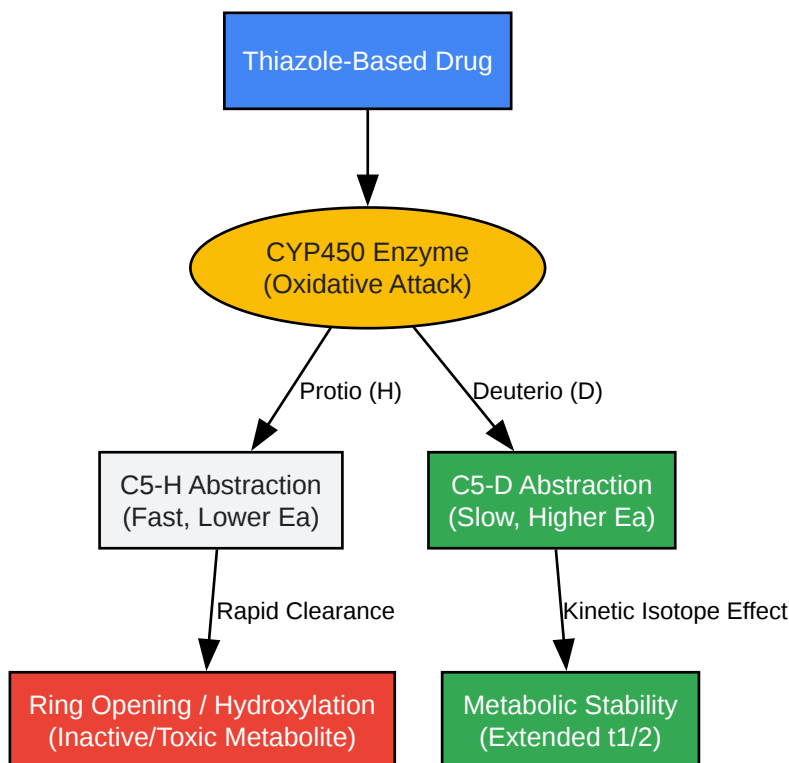
Thiazole moieties are ubiquitous in FDA-approved drugs (e.g., Ritonavir, Dasatinib). However, the C5 position is often a metabolic "soft spot," susceptible to oxidation by Cytochrome P450 enzymes.

Metabolic Blocking (Deuterium Switch)

Replacing C5-H with C5-D exploits the Primary Kinetic Isotope Effect. The C-D bond is stronger than the C-H bond, requiring higher activation energy for cleavage.

- Mechanism: CYP450-mediated oxidation often involves hydrogen abstraction.
- Outcome: If C5-H abstraction is the rate-determining step (RDS), deuteration can significantly reduce intrinsic clearance () and extend half-life ().

Mechanistic Pathway Diagram



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Figure 2: The Deuterium Switch strategy applied to thiazole metabolism, illustrating the kinetic blockade of oxidative clearance.

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Sources

- [1. 5-Bromothiazole synthesis - chemicalbook \[chemicalbook.com\]](#)
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